Product packaging for COAGULATION FACTOR VIIA, HUMAN(Cat. No.:CAS No. 102786-61-8)

COAGULATION FACTOR VIIA, HUMAN

Cat. No.: B1180657
CAS No.: 102786-61-8
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Description

COAGULATION FACTOR VIIA, HUMAN is a useful research compound. Its molecular formula is C5H12ClNO. The purity is usually 95%.
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Properties

CAS No.

102786-61-8

Molecular Formula

C5H12ClNO

Origin of Product

United States

The Central Role of Coagulation Factor Viia in the Extrinsic Pathway of Blood Coagulation

The coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot, is traditionally divided into the extrinsic and intrinsic pathways. nih.gov The extrinsic pathway is the primary initiator of coagulation in response to tissue injury and is triggered by the interaction of Factor VIIa with its essential cofactor, Tissue Factor (TF). ahajournals.orgteachmephysiology.comnumberanalytics.com

Upon vascular injury, Tissue Factor, a transmembrane protein normally sequestered from the bloodstream, becomes exposed. nih.govnih.gov Circulating Factor VII (FVII), a zymogen, binds to the exposed TF. wikipedia.org This binding facilitates the conversion of FVII into its active form, Factor VIIa, a process that can be catalyzed by several proteases, including thrombin (Factor IIa), Factor Xa, Factor IXa, Factor XIIa, and the FVIIa-TF complex itself. wikipedia.org

The resultant FVIIa-TF complex is a potent enzymatic entity that serves as the primary activator of the extrinsic pathway. ahajournals.orghaematologica.org Its main function is to convert Factor X (FX) to its active form, Factor Xa (FXa). teachmephysiology.comhaematologica.org The FVIIa-TF complex also activates Factor IX (FIX) to Factor IXa, providing a link to the intrinsic pathway and amplifying the coagulation response. wikipedia.orghaematologica.orgdrugbank.com The generation of FXa by the FVIIa-TF complex is a critical step, as FXa, in concert with its cofactor Factor Va, forms the prothrombinase complex. This complex then catalyzes the conversion of prothrombin to thrombin, the central enzyme of coagulation that ultimately leads to the formation of a stable fibrin (B1330869) clot. teachmephysiology.comdrugbank.com

The activity of the FVIIa-TF complex is tightly regulated to prevent uncontrolled clotting. Tissue Factor Pathway Inhibitor (TFPI) is a key physiological inhibitor that reversibly inhibits the complex. numberanalytics.comhaematologica.org Antithrombin also plays a role in irreversibly inhibiting FVIIa. haematologica.org

The structural basis of FVIIa's function has been elucidated through crystallographic studies. FVIIa is a glycoprotein (B1211001) composed of a light chain and a heavy chain linked by a disulfide bond. proteopedia.orgnih.gov The light chain contains the Gla domain, responsible for calcium and membrane binding, and two epidermal growth factor (EGF)-like domains. nih.govpnas.org The heavy chain comprises the serine protease domain, which houses the active site. nih.govpnas.org The interaction with TF induces a conformational change in FVIIa, enhancing its catalytic activity. pnas.orgresearchgate.net This allosteric activation is crucial for its physiological function. nih.govpnas.org

Key Components of the Extrinsic Pathway
ComponentDescriptionPrimary Function
Coagulation Factor VIIa (FVIIa)A serine protease, the active form of Factor VII. wikipedia.orgInitiates the extrinsic pathway upon binding to Tissue Factor. haematologica.org
Tissue Factor (TF)A transmembrane protein, cofactor for FVIIa. nih.govExposed upon vascular injury, it binds and activates FVII. ahajournals.org
FVIIa-TF ComplexThe enzymatic complex formed by FVIIa and TF. haematologica.orgActivates Factor X to Factor Xa and Factor IX to Factor IXa. wikipedia.orgdrugbank.com
Factor X (FX)A zymogen, substrate for the FVIIa-TF complex. teachmephysiology.comActivated to Factor Xa, a key component of the prothrombinase complex. teachmephysiology.com
Tissue Factor Pathway Inhibitor (TFPI)A natural anticoagulant protein. haematologica.orgRegulates the extrinsic pathway by inhibiting the FVIIa-TF complex. numberanalytics.comhaematologica.org

Historical Perspectives on Coagulation Factor Viia Research

The journey to understanding Factor VIIa began with the broader exploration of blood coagulation. Early theories in the 20th century laid the groundwork by identifying key components like prothrombin and fibrinogen. stago.com The discovery of most coagulation factors occurred between the 1940s and 1950s, a period of significant advancement in hematology. stago.com

Factor VII itself was first identified in 1951 by Alexander and colleagues, who described a deficiency of this factor in a child, initially terming it "serum prothrombin conversion accelerator deficiency". medscape.comrarediseases.org This discovery was pivotal in recognizing Factor VII as a key initiator of coagulation. medscape.com The disorder has also been referred to as Alexander's disease. rarediseases.org The nomenclature for coagulation factors was standardized in 1954 with the adoption of Roman numerals. stago.com

A major breakthrough in the therapeutic application of this research was the development of recombinant Factor VIIa (rFVIIa). wikipedia.org The first report of its successful use in a patient with severe hemophilia A was in 1988. haematologica.org This paved the way for its use as a bypassing agent in hemophilia patients with inhibitors to Factor VIII or Factor IX. numberanalytics.comnumberanalytics.com The first large-scale study on home-based treatment with rFVIIa was reported in 1998. nih.gov

The development of rFVIIa, produced through genetic recombination, marked a significant milestone, offering a safer and more effective treatment for certain bleeding disorders. wikipedia.orgnih.gov Over the decades, research has continued to refine our understanding of FVIIa's mechanism of action and optimize its clinical use. nih.govnih.gov

Historical Milestones in Factor VIIa Research
YearMilestoneSignificance
1951Discovery of Factor VII deficiency by Alexander et al. medscape.comrarediseases.orgIdentified the crucial role of Factor VII in initiating coagulation. medscape.com
1954Standardization of coagulation factor nomenclature using Roman numerals. stago.comBrought clarity and consistency to the field.
1988First successful use of recombinant Factor VIIa in a hemophilia patient. haematologica.orgOpened the door for therapeutic applications of rFVIIa.
1998First large-scale study on home-based treatment with rFVIIa. nih.govDemonstrated the feasibility and effectiveness of self-administered therapy.

Current Paradigms and Unresolved Questions in Coagulation Factor Viia Biology

Primary Structure and Domain Organization of Zymogen Factor VII

Human Factor VII is a single-chain glycoprotein (B1211001) synthesized in the liver in a vitamin K-dependent manner. nih.gov It is composed of 406 amino acids and is organized into distinct structural and functional domains. pnas.orgnih.gov

Gamma-Carboxyglutamic Acid (Gla) Domain

Epidermal Growth Factor (EGF)-Like Domains (EGF1 and EGF2)

Following the Gla domain are two Epidermal Growth Factor (EGF)-like domains, designated EGF1 and EGF2. pnas.org These domains are crucial for protein-protein interactions, particularly with Tissue Factor (TF), the cellular receptor and cofactor for Factor VIIa. wikipedia.orgwikipedia.org

The EGF1 domain plays a primary role in tethering Factor VIIa to Tissue Factor. wikipedia.orgwikipedia.org Specific residues within the EGF1 domain are critical for establishing energetically important binding contacts with TF. wikipedia.org Calcium binding to the EGF1 domain is thought to induce a conformational change that alters the orientation between the Gla and EGF1 domains, thereby increasing the affinity of Factor VII for Tissue Factor. nih.gov

Serine Protease (SP) Domain

The C-terminal portion of Factor VII contains the serine protease (SP) domain, which houses the catalytic machinery of the enzyme. pnas.org Like other serine proteases, the SP domain of Factor VIIa features a catalytic triad (B1167595) of highly conserved amino acid residues: Histidine, Aspartate, and Serine. nih.govnih.gov In the zymogen form, the active site is in a conformation that renders it catalytically inept. pnas.org Upon activation, conformational changes within this domain lead to the proper alignment of the catalytic triad, enabling it to efficiently cleave its substrates. wikipedia.org

Proteolytic Conversion of Factor VII Zymogen to Activated Factor VIIa

The activation of Factor VII to Factor VIIa is a critical control point in the initiation of coagulation and involves the cleavage of a single peptide bond. pnas.org

Specific Proteolytic Cleavage Sites (e.g., Arg152-Ile153)

The conversion of the single-chain zymogen Factor VII into the two-chain active form, Factor VIIa, is accomplished by the proteolytic cleavage of the peptide bond between Arginine 152 (Arg152) and Isoleucine 153 (Ile153) . pnas.orgnih.govduke.edu This cleavage results in a light chain, composed of the Gla and EGF domains, and a heavy chain, containing the serine protease domain. pnas.org The two chains remain covalently linked by a single disulfide bond. pnas.org This proteolytic event triggers a significant conformational rearrangement within the serine protease domain, leading to the formation of a functional active site and a dramatic increase in catalytic activity. pnas.orgnih.gov

Enzymes Mediating Zymogen Activation (Factor Xa, Factor IXa, Factor XIIa, Thrombin, Auto-activation)

Several proteases of the coagulation cascade can activate Factor VII by cleaving the Arg152-Ile153 bond. The efficiency and physiological relevance of these activations vary.

Factor Xa (FXa): Factor Xa is considered a potent physiological activator of Factor VII, particularly when bound to phospholipid surfaces. This activation by FXa creates a positive feedback loop, as FVIIa itself activates Factor X. wikipedia.org The activation of FVII by FXa is dependent on the presence of anionic phospholipids (B1166683).

Factor IXa (FIXa): Factor IXa can also activate Factor VII. nih.govnih.gov Studies have shown that different forms of FIXa can catalyze the cleavage of FVII with similar kinetic parameters, a process that is enhanced by phospholipids but does not require a protein cofactor. nih.gov This suggests a potential reciprocal activation pathway between Factor VII and Factor IX. nih.gov However, in purified systems, Factor Xa has been shown to be a much more efficient activator of Factor VII than Factor IXa.

Factor XIIa (FXIIa): As part of the contact activation system, Factor XIIa can directly activate Factor VII. nih.govnih.gov This activation is observed when plasma is incubated with substances like kaolin, which initiates the contact pathway. nih.gov

Thrombin: Thrombin can also activate Factor VII, although it is a significantly slower activator compared to Factor Xa under physiological conditions. nih.gov This action represents another feedback mechanism within the coagulation cascade.

Auto-activation: The Factor VIIa-Tissue Factor complex itself can activate zymogen Factor VII, a process known as auto-activation. nih.gov This process is enhanced in the presence of phospholipids and is a key mechanism for amplifying the initial coagulation signal. acs.org

The following table summarizes the key enzymes involved in the activation of Factor VII:

Activating EnzymeCofactors/ConditionsSignificance
Factor Xa Phospholipids, CalciumPotent physiological activator, positive feedback loop. wikipedia.org
Factor IXa PhospholipidsReciprocal activation pathway. nih.gov
Factor XIIa Contact activation (e.g., kaolin)Part of the intrinsic pathway activation. nih.govnih.gov
Thrombin Slower feedback activation. nih.gov
Auto-activation (FVIIa-TF complex) Tissue Factor, PhospholipidsAmplification of the initial signal. acs.orgnih.gov

Coagulation Factor VIIa, Human: A Detailed Examination of its Molecular Features

Coagulation Factor VIIa (FVIIa) is a critical serine protease that plays a central role in the initiation of the extrinsic pathway of blood coagulation. Its complex molecular architecture and the series of modifications it undergoes are essential for its biological function. This article provides a focused exploration of the molecular and structural characteristics of human Coagulation Factor VIIa.

Regulation of Coagulation Factor Viia Activity

Inhibitory Mechanisms

The primary mechanisms for downregulating FVIIa activity involve direct inhibition by specific proteins, most notably Tissue Factor Pathway Inhibitor (TFPI) and Antithrombin (AT), and indirect regulation by the Protein C system.

Tissue Factor Pathway Inhibitor (TFPI)

TFPI is a Kunitz-type serine protease inhibitor that plays a pivotal role in inhibiting the initiation phase of coagulation. nih.govashpublications.org It exists in two major isoforms, TFPIα and TFPIβ, which are produced through alternative splicing. nih.govimrpress.com Both isoforms can inhibit the Tissue Factor (TF)-FVIIa complex, but they have distinct localizations and additional functions. nih.govashpublications.org

The inhibition of the TF-FVIIa complex by TFPI is a multi-step, Factor Xa (FXa)-dependent process. nih.govashpublications.org TFPI is a relatively weak inhibitor of TF-FVIIa in the absence of FXa. nih.govnih.gov Efficient inhibition requires the formation of a quaternary complex: TFPI-FXa-TF-FVIIa. ahajournals.org

TFPI contains three tandem Kunitz-type inhibitory domains (K1, K2, and K3) that are crucial for its function. prospecbio.comnih.govproteopedia.org

Kunitz Domain 1 (K1): The K1 domain is responsible for inhibiting FVIIa within the TF-FVIIa complex. nih.govprospecbio.comnih.gov It interacts with the active site of FVIIa. nih.gov Interestingly, a monoclonal antibody that binds to the K1 domain can block the inhibition of both FVIIa and FXa activities. nih.gov

Kunitz Domain 2 (K2): The K2 domain is responsible for binding to and inhibiting the active site of FXa. nih.govprospecbio.comnih.gov This interaction is the initial and rate-limiting step for the subsequent inhibition of the TF-FVIIa complex. nih.govashpublications.org

Kunitz Domain 3 (K3): The K3 domain of TFPIα does not appear to have protease inhibitory activity. nih.govahajournals.org Instead, it is involved in the cell surface localization of TFPIα. ahajournals.orgwustl.edu This domain, along with the C-terminal region, is required for optimal cell binding. wustl.edu

Kunitz DomainPrimary FunctionTarget MoleculeReferences
K1Inhibition of FVIIaFactor VIIa in the TF-FVIIa complex nih.govprospecbio.comnih.gov
K2Inhibition of FXaFactor Xa nih.govprospecbio.comnih.gov
K3Cell surface binding of TFPIαNot applicable (structural role) ahajournals.orgwustl.edu

Antithrombin (AT) Inhibition

Antithrombin (AT), a member of the serine protease inhibitor (serpin) family, is another key regulator of FVIIa activity. While free FVIIa is inhibited very slowly by AT, even in the presence of heparin, the formation of the TF-FVIIa complex significantly enhances the rate of inhibition. ashpublications.orgmdpi.com

The binding of FVIIa to TF exposes a site on FVIIa that allows for rapid inactivation by AT, a process that is further accelerated by heparin. ashpublications.orgnih.gov Studies have shown that AT can inhibit the catalytic activity of FVIIa bound to TF on cell surfaces. ashpublications.orgnih.gov This inhibition involves the formation of a covalent FVIIa-AT complex, which then dissociates from TF and is released into the circulation. mdpi.comnih.govnih.gov Therefore, the plasma levels of the FVIIa-AT complex can serve as an indirect marker of TF-FVIIa interaction and TF activity. mdpi.comnih.gov A synthetic pentasaccharide, representing the minimal heparin-binding site for AT, has been shown to be an efficient AT-dependent inhibitor of the TF-FVIIa complex. nih.gov

Protein C System (e.g., Activated Protein C Pathway)

The Protein C system provides an indirect but crucial mechanism for regulating FVIIa-initiated coagulation. This pathway primarily targets the cofactors Factor Va (FVa) and Factor VIIIa (FVIIIa), which are essential for the amplification of the coagulation cascade downstream of FVIIa. ahajournals.orgsah.org.ar

Protein C is a vitamin K-dependent zymogen that, upon activation to activated protein C (APC) by the thrombin-thrombomodulin complex on endothelial cell surfaces, becomes a potent anticoagulant. ahajournals.orgmhmedical.comresearchgate.net The activation of protein C is enhanced by the endothelial protein C receptor (EPCR). ahajournals.orgmhmedical.comnih.gov

APC, in conjunction with its cofactor protein S, proteolytically inactivates FVa and FVIIIa. ahajournals.orgsah.org.arnih.govwikipedia.org By degrading these essential cofactors, the APC pathway effectively dampens the burst of thrombin generation that is initiated by the TF-FVIIa complex. sah.org.arresearchgate.net This provides a critical negative feedback loop, as thrombin is required for the activation of protein C, which in turn downregulates further thrombin production. researchgate.net While APC does not directly inhibit FVIIa, its action on FVa and FVIIIa significantly curtails the procoagulant process initiated by FVIIa.

Modulatory Factors Influencing Activity

Several factors can modulate the activity of FVIIa, influencing its procoagulant potential.

One significant modulator is the binding of FVIIa to the endothelial cell protein C receptor (EPCR) . nih.govnih.gov This interaction is distinct from its binding to tissue factor. FVIIa binding to EPCR can initiate cell signaling pathways, such as the activation of protease-activated receptor-1 (PAR1), leading to cellular responses like barrier protection. nih.gov This suggests that FVIIa may have functions beyond its direct role in coagulation initiation.

The concentration of Tissue Factor (TF) is another critical determinant of FVIIa activity. Studies have shown that a plasma concentration of FVII is sufficient to saturate the TF sites exposed after tissue injury. ahajournals.org

Furthermore, the interaction of FVIIa with phospholipids (B1166683) is important for its function. GlycoPEGylated FVIIa variants, which have a prolonged circulatory half-life, appear to interact poorly with phospholipids despite retaining their catalytic activity and efficient interaction with TF and FX. nih.gov

Modulatory FactorEffect on FVIIa ActivityMechanismReferences
Endothelial Cell Protein C Receptor (EPCR)Initiates cell signalingBinding of FVIIa to EPCR activates PAR1-mediated signaling pathways. nih.gov
Tissue Factor (TF) ConcentrationDetermines the extent of FVIIa-initiated coagulationSaturable binding of FVIIa to exposed TF at the site of injury. ahajournals.org
PhospholipidsEssential for optimal FVIIa functionFacilitates the assembly of coagulation complexes. nih.gov

Impact of pH (Acidosis) on Factor VIIa Activity

Systemic acidosis, a condition characterized by a decrease in blood pH, has a profound inhibitory effect on the activity of FVIIa. Research has demonstrated that a reduction in pH from the normal physiological level of 7.4 to 7.0 can decrease the activity of FVIIa by over 90%. nih.govresearchgate.net This dramatic reduction in enzymatic function is also observed, though to a lesser extent, in the complex of FVIIa with its cofactor, Tissue Factor (TF), where a similar pH drop results in a greater than 60% loss of activity. nih.govresearchgate.net

The mechanism behind this pH-dependent inhibition involves alterations in the enzymatic activity of coagulation factors. researchgate.net Acidosis has been shown to impair coagulation by not only diminishing the activity of FVIIa and the FVIIa/TF complex but also by affecting other components of the coagulation cascade, such as the Factor Xa/Factor Va complex, which is responsible for converting prothrombin to thrombin. researchgate.net In vivo studies in animal models have corroborated these in vitro findings, showing that induced acidemia leads to prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), indicative of impaired coagulation factor activity. frontiersin.org

While some studies suggest that the procoagulant effect of recombinant FVIIa (rFVIIa) may not be significantly affected by acidosis in vivo, the overwhelming in vitro evidence points to a significant, direct inhibitory effect of low pH on FVIIa's catalytic function. nih.gov

Influence of Platelet Density on Thrombin Generation

Platelets play a critical role in hemostasis by providing a phospholipid surface that localizes and enhances the activity of coagulation factors, leading to a burst of thrombin generation. The density of available platelets directly influences the rate and magnitude of this thrombin production.

Table 1: Effect of Platelet Density on Thrombin Generation
Platelet Density (x 10⁹/L)Effect on Thrombin GenerationImpact of High-Dose rFVIIa
200 (Normal)Normal rate and peak thrombin generation.N/A
100Platelet density-dependent decrease in maximal rate of thrombin generation, prolonged time to maximal thrombin activity, and lower maximal level of thrombin formed. nih.govShortens lag phase of thrombin generation and time to half-maximal platelet activation. nih.gov
50
20 and 10

Role of Cell Surface Interactions and Localization

The initiation of coagulation by FVIIa is critically dependent on its interaction with Tissue Factor (TF), an integral membrane protein that is not normally exposed to the bloodstream. nih.govkarger.comkarger.com Upon vascular injury, TF becomes accessible and binds to FVIIa, forming the TF:FVIIa complex. This complex is the primary initiator of the coagulation cascade, activating both Factor IX and Factor X. karger.comnih.govnih.gov

The phospholipid membrane surface plays a crucial role in this process. FVIIa, Factor IX, and Factor X all contain gamma-carboxyglutamic acid (Gla) domains that mediate their reversible binding to membranes, particularly those containing anionic phospholipids like phosphatidylserine (B164497) (PS). nih.gov This localization to the cell surface dramatically enhances the catalytic efficiency of these proteases by several thousand-fold. nih.gov

The TF:FVIIa complex can be localized to specific microdomains on the cell surface, such as cholesterol-rich lipid rafts and caveolae. mdpi.com This localization appears to be a mechanism for moderating the procoagulant and signaling activities of the complex. mdpi.com Disruption of these microdomains can enhance the procoagulant activity of TF. mdpi.com Furthermore, the TF:FVIIa complex can mediate cell adhesion and migration by binding to its inhibitor, Tissue Factor Pathway Inhibitor (TFPI), when it is associated with the extracellular matrix. jci.org This interaction provides a novel mechanism for protease-supported cell migration that is independent of proteolytic degradation of the matrix. jci.org

Allosteric Regulation and Conformational Dynamics

The binding of Tissue Factor (TF) to FVIIa induces significant conformational changes in the FVIIa protease domain, leading to a dramatic enhancement of its catalytic activity. This allosteric regulation is a key feature of FVIIa function. nih.govdtu.dkresearchgate.net

Molecular dynamics simulations have revealed that TF binding activates allosteric networks within the FVIIa catalytic domain. nih.gov These networks create pathways of correlated motion that extend from the TF contact points to the active site of FVIIa. nih.gov For instance, the allosteric paths from Met306, a key TF contact residue in FVIIa, to the active site residues Ser344 and His193 are significantly shorter and more strongly coupled in the TF-bound state compared to free FVIIa. nih.gov This enhanced coupling stabilizes the active conformation of FVIIa. nih.gov

The inherent conformational flexibility of the apo (unbound) state of FVIIa is crucial for this allosteric activation. mdpi.com This plasticity allows the protease to adopt a zymogen-like, less active conformation in the absence of TF and transition to a fully active state upon cofactor binding. mdpi.com Specific structural elements, such as the 170-loop and the 215-217 segment, have been identified as being pivotal in mediating these conformational changes and the resulting enhancement in activity. dtu.dk The evolutionary conservation of these allosteric activation mechanisms, even in species as distant as the lamprey, underscores their fundamental importance in the initiation of blood coagulation. nih.gov

Table 2: Allosteric Regulation of FVIIa by Tissue Factor
Molecular EventConsequence for FVIIaKey Residues/Regions Involved
TF BindingInduces conformational changes, stabilizes active conformation, enhances catalytic efficiency. nih.govdtu.dkProtease Domain, EGF1 Domain researchgate.net
Activation of Allosteric NetworksCreates shorter, more efficient communication pathways from TF contact points to the active site. nih.govMet306, Ser344, His193 nih.gov
Conformational Plasticity of Apo-FVIIaAllows for a zymogen-like state in the absence of TF and transition to a fully active state upon binding. mdpi.com170-loop, 215-217 segment dtu.dk

Advanced Research Methodologies and Models in Coagulation Factor Viia Studies

Structural Biology Approaches

Structural biology provides the atomic-level blueprint necessary to understand the function of FVIIa. High-resolution imaging and computational methods have been crucial in visualizing the molecule in its various states and complexes, revealing the mechanisms of its activation and regulation.

X-ray crystallography has been a cornerstone in revealing the three-dimensional architecture of FVIIa. The structure of γ-carboxyglutamic acid (Gla)-domainless human FVIIa was determined at a resolution of 2.8 Å, showing the molecule in an extended conformation. pnas.orgresearchgate.netrcsb.org This structure comprises the Epidermal Growth Factor-1 (EGF1), Epidermal Growth Factor-2 (EGF2), and serine protease (SP) domains. researchgate.net

StructurePDB IDResolution (Å)Key Findings
Gla-domainless Factor VIIa (Free)1QFK2.80Adopts an extended conformation; reveals distortion in a key helix at the cofactor binding site. researchgate.netrcsb.org
Factor VIIa complexed with soluble Tissue Factor (sTF)1DAN2.00Shows extensive protein-protein interactions; FVIIa adopts an extended conformation similar to the free form but with stabilization of key active site loops. pnas.orgnih.gov

While crystallography provides high-resolution static snapshots, Small-Angle X-Ray Scattering (SAXS) offers insight into the shape, conformation, and flexibility of proteins in solution. researchgate.netembl-hamburg.de SAXS studies have been vital for characterizing the dynamic nature of FVIIa. Research has shown that free FVIIa in solution possesses an extended, elongated domain structure, which is consistent with the conformation observed in the crystal structure of the FVIIa-sTF complex. acs.orghaematologica.org

These studies have highlighted significant interdomain flexibility, which is believed to be important for its function. haematologica.orgspringernature.com SAXS is particularly powerful for analyzing flexible systems because the experimental scattering pattern represents an average of all conformations present in the solution. embl-hamburg.de By combining SAXS data with computational approaches like the Ensemble Optimization Method (EOM), researchers can generate a collection of conformational models that collectively reproduce the experimental data, providing a quantitative description of the protein's flexibility. embl-hamburg.denih.gov This approach has confirmed that FVIIa is not a rigid molecule but rather a dynamic one, capable of adopting various conformations that allow for its rapid and efficient interaction with Tissue Factor. acs.org

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for studying aspects of FVIIa function that are difficult to capture with experimental techniques alone. MD simulations provide a dynamic view of molecular interactions at an atomic level over time. mdpi.com

The activity of the FVIIa/TF complex is critically dependent on its assembly on the surface of phospholipid membranes containing anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS). nih.govnih.gov MD simulations have been used to model the interaction between the FVIIa Gla domain and these membrane surfaces. These simulations have shown how calcium ions mediate the binding by forming bridges between the γ-carboxyglutamic acid residues of the Gla domain and the negatively charged headgroups of PS lipids. nih.gov Furthermore, simulations have identified key hydrophobic residues within the Gla domain (e.g., Phenylalanine-4, Leucine-5, and Leucine-8) that insert into the hydrophobic core of the membrane, anchoring the protein to the cell surface. nih.gov These computational models have helped to elucidate how specific protein-lipid interactions correctly orient the FVIIa/TF complex for efficient catalysis. nih.govnih.gov

Crystallographic structures of the FVIIa-TF complex have utilized a soluble, truncated form of TF (sTF). nih.gov However, native TF is an integral membrane protein with transmembrane and cytoplasmic domains. MD simulations have been uniquely powerful in modeling the complex of FVIIa with full-length TF embedded in a lipid bilayer. tandfonline.comnih.govashpublications.org These studies revealed that full-length TF induces more extensive structural and dynamic changes in FVIIa than sTF alone. tandfonline.comnih.gov

Simulations showed that the presence of the full-length TF alters the structure of every domain of FVIIa, suggesting that both inter- and intra-domain communication are crucial for its allosteric activation. tandfonline.comnih.gov Notably, these models identified novel, non-covalent interactions between FVIIa and TF that were not observed in the sTF-FVIIa crystal structure, particularly involving the EGF2 domain of FVIIa. tandfonline.comnih.gov These newly identified interactions are thought to provide additional stability to the protease domain, regulating the orientation of the catalytic triad (B1167595) and contributing to the enhanced catalytic activity of the membrane-bound complex. tandfonline.comashpublications.org

Computational Modeling and Molecular Dynamics (MD) Simulations

Biochemical and Biophysical Characterization Techniques

A variety of biochemical and biophysical techniques have been employed to characterize the functional properties of FVIIa, including its enzymatic activity, binding kinetics, and structural integrity.

Enzymatic Assays: The procoagulant activity of FVIIa is commonly measured using clotting assays, such as the prothrombin time (PT) assay, which assesses its ability to initiate coagulation in plasma. acs.org For more specific measurements of enzymatic function, chromogenic substrate assays are used to determine the amidolytic activity of FVIIa against small synthetic peptide substrates. acs.org

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It has been used to analyze the binding and dissociation rates of FVIIa with TF, providing quantitative data on the affinity of this interaction. diva-portal.org Transition state analysis using SPR with TF variants has suggested a sequential binding pathway, where interactions between the FVIIa protease domain and TF are established early in the transition state. diva-portal.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary and tertiary structure of proteins. It has been employed to confirm the proper folding of recombinant FVIIa and to detect conformational changes that occur upon the binding of calcium ions or its interaction with TF. researchgate.net

TechniqueApplication in Factor VIIa Research
Clotting Assays (e.g., Prothrombin Time)Measures the overall physiological procoagulant activity of FVIIa in plasma. acs.org
Chromogenic Substrate AssaysQuantifies the specific amidolytic (enzymatic) activity of the FVIIa active site. acs.org
Surface Plasmon Resonance (SPR)Determines the real-time binding kinetics (association/dissociation rates) and affinity of the FVIIa-Tissue Factor interaction. diva-portal.org
Circular Dichroism (CD)Assesses the secondary/tertiary structure and conformational integrity of FVIIa, and detects structural changes upon ligand binding (e.g., Ca2+). researchgate.net
Thrombin Generation Assay (TGA)Evaluates the capacity of FVIIa to generate thrombin in plasma, providing an integrated measure of its function within the coagulation cascade. researchgate.net

Compound and Protein List

NameType
Coagulation Factor VIIaProtein
Tissue Factor (TF)Protein
Soluble Tissue Factor (sTF)Protein
Factor IXProtein
Factor XProtein
ThrombinProtein
Phosphatidylserine (PS)Lipid
Calcium (Ca²⁺)Ion
γ-carboxyglutamic acid (Gla)Amino Acid
PhenylalanineAmino Acid
LeucineAmino Acid

Functional Assays for Factor VIIa Activity Determination (Research Use Only)

Functional assays are paramount in the research setting to quantify the enzymatic capability of Coagulation Factor VIIa, Human (FVIIa). These assays determine how effectively FVIIa can perform its biological role in the coagulation cascade, which is distinct from simply measuring its concentration.

Chromogenic and amidolytic assays are used to determine the enzymatic activity of FVIIa by measuring its ability to cleave a synthetic substrate. tf7.org In a typical chromogenic assay, the FVIIa in a sample, when combined with its essential cofactor Tissue Factor (TF), activates Factor X (FX) to Factor Xa (FXa). abcam.cn This newly generated FXa then cleaves a specific chromogenic substrate, which is often a small peptide linked to a chromophore like para-nitroaniline (pNA). antibodies-online.comassaypro.com The cleavage releases the pNA, which produces a yellow color. antibodies-online.com The rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to the FVIIa activity in the sample. abcam.cnantibodies-online.comassaypro.com

Amidolytic assays operate on a similar principle of substrate cleavage but are not limited to color-releasing substrates; they can also utilize fluorogenic substrates for higher sensitivity. tf7.org These assays are highly specific and are invaluable for studying the kinetics of FVIIa, its interaction with inhibitors, and for characterizing FVIIa variants. tf7.orgabcam.com Some assay kits combine an initial immunocapture step, using a polyclonal antibody specific for human FVIIa coated on a microplate, to isolate the factor before measuring its amidolytic activity. abcam.cnantibodies-online.com

Table 1: Comparison of Functional Assay Principles

Assay Type Principle Key Reagents Measurement
Chromogenic/Amidolytic Enzymatic cleavage of a synthetic substrate by the TF/FVIIa complex (often via FXa generation). tf7.org Tissue Factor, Calcium, Chromogenic/Fluorogenic Substrate (e.g., pNA-linked peptide). tf7.orgassaypro.com Rate of color/fluorescence change, proportional to FVIIa activity. antibodies-online.com
Clotting Assay Measurement of time to form a fibrin (B1330869) clot in FVII-deficient plasma. coachrom.comresearchgate.net FVII-deficient plasma, Tissue Factor (e.g., recombinant truncated TF), Calcium. coachrom.com Clotting time, inversely proportional to FVIIa activity. coachrom.com
Thrombin Generation Continuous measurement of thrombin formation and decay over time. nih.govnih.gov Plasma (platelet-rich or poor), Trigger (e.g., TF), Fluorogenic thrombin substrate. nih.govashpublications.org Fluorometric signal over time, yielding parameters like ETP and Peak Thrombin. nih.govmaastrichtuniversity.nl

Clotting assays provide a more physiologically relevant measure of FVIIa function by assessing its ability to initiate the coagulation cascade and lead to the formation of a fibrin clot. coachrom.com These assays are typically performed using plasma that is congenitally or immunodepleted of Factor VII (FVII-deficient plasma). coachrom.commedscape.com When a sample containing FVIIa is added to this plasma along with a source of TF and calcium, the time taken for a clot to form is measured. coachrom.com This clotting time is inversely proportional to the FVIIa activity. coachrom.com

To ensure the assay is specific to FVIIa and not influenced by the activation of endogenous FVII zymogen, specialized reagents are used, such as a recombinant soluble or truncated mutant form of TF that retains its cofactor function for FVIIa but cannot promote the activation of FVII. coachrom.comresearchgate.netrug.nl Results are quantified by comparing the sample's clotting time to a standard curve generated with known concentrations of FVIIa. coachrom.com These one-stage, prothrombin time (PT)-based assays are essential research tools for evaluating the procoagulant potential of FVIIa. researchgate.netmedscape.com

Thrombin Generation Assays (TGA) offer a global assessment of hemostatic potential by measuring the complete profile of thrombin formation and inhibition over time. nih.govnih.gov Unlike clotting assays that provide a single endpoint, TGA provides a dynamic view of the coagulation process. maastrichtuniversity.nl In these assays, coagulation is initiated in a plasma sample (either platelet-rich or platelet-poor) by adding a trigger, such as TF and phospholipids, along with a fluorogenic substrate for thrombin. nih.govashpublications.orgresearchgate.net

As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is monitored continuously by a fluorometer. nih.gov The resulting data are plotted as a "thrombogram," a curve of thrombin concentration versus time, from which several key parameters can be derived. maastrichtuniversity.nlresearchgate.net

Key TGA Parameters:

Lag Time (LT): The time until the thrombin burst begins. nih.govresearchgate.net

Time to Peak (ttPeak): The time taken to reach the maximum thrombin concentration. nih.govresearchgate.net

Peak Thrombin (Peak): The maximum concentration of thrombin generated. nih.govnih.govresearchgate.net

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, calculated as the area under the curve. nih.govmaastrichtuniversity.nlresearchgate.net

TGA is a versatile tool used in in vitro and ex vivo models to investigate how FVIIa modulates thrombin generation, particularly in complex biological samples like platelet-rich plasma, where interactions with other cellular components can be assessed. nih.govnih.govnih.gov

The conversion of the zymogen Factor VII into its active form, FVIIa, involves the proteolytic cleavage of a single peptide bond. nih.gov This cleavage results in the release of an activation peptide. nih.gov Measuring the concentration of this released peptide provides a direct and quantitative assessment of FVII activation. nih.gov

Activation peptide release assays are typically immunoassays, such as radioimmunoassays or ELISAs, designed to be highly specific for the activation peptide. nih.govpnas.org This methodology allows researchers to study the specific proteases and mechanisms that lead to FVII activation in various experimental systems. nih.gov For example, research has used this method to demonstrate that in purified systems, the TF/FVII complex initiates clotting by generating a small amount of Factor Xa, which then rapidly back-activates more FVII, dramatically increasing the rate of coagulation. nih.gov

Immunological Assays (e.g., ELISA for Antigen Levels and Complexes)

Immunological assays are used to quantify the amount of FVII protein present in a sample, known as the antigen level (FVII:Ag), irrespective of its functional activity. mybiosource.comnih.gov This is crucial for distinguishing between a true deficiency in the FVII protein and the presence of a dysfunctional, non-active variant. cellsciences.com

The most common immunological method is the enzyme-linked immunosorbent assay (ELISA). mybiosource.comstago-us.com In a typical sandwich ELISA for total FVII antigen, microplate wells are coated with a capture antibody specific for human FVII. mybiosource.comcellsciences.com The sample is added, and any FVII protein (including FVII, FVIIa, and FVIIa in complex with TF) is bound by the antibody. mybiosource.comcellsciences.com A second, enzyme-conjugated detection antibody is then added, binding to the captured FVII. cellsciences.com Finally, a substrate is added, and the resulting colorimetric signal is proportional to the total FVII antigen concentration. mybiosource.comcellsciences.com

ELISAs can also be specifically designed to measure circulating complexes of FVIIa with its inhibitors, such as Antithrombin (AT) or Tissue Factor Pathway Inhibitor (TFPI). stago-us.commerckmillipore.comnih.gov For instance, an ELISA to measure FVIIa-AT complexes may use a monoclonal antibody against FVIIa as the capture antibody and a polyclonal antibody against AT for detection. stago-us.comnih.gov Measuring these complexes provides insight into the extent of coagulation activation and its regulation in vivo, as the formation of FVIIa-AT is a marker for TF exposure to plasma. stago-us.comnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study the real-time kinetics of molecular interactions. nih.govnih.gov In FVIIa research, SPR is extensively used to precisely characterize the binding affinity and rates of association and dissociation between FVIIa and its binding partners, most notably Tissue Factor (TF). nih.govpnas.orgimrpress.com

In a typical SPR experiment, one molecule (the ligand, e.g., TF) is immobilized onto a sensor chip. nih.govpnas.org A solution containing the binding partner (the analyte, e.g., FVIIa) is then flowed over the sensor surface. pnas.org The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in response units. nih.gov

From the resulting sensorgram, key kinetic constants can be calculated:

Association rate constant (k_on_ or k_a_): The rate at which the FVIIa-TF complex forms. pnas.org

Dissociation rate constant (k_off_ or k_d_): The rate at which the complex breaks apart. pnas.org

Equilibrium dissociation constant (K_D_): A measure of binding affinity, calculated as k_off_/k_on_. A lower K_D_ indicates a higher binding affinity. pnas.org

SPR studies have been crucial in demonstrating that the interaction between FVIIa and TF is of very high affinity, a critical step for initiating coagulation. nih.govimrpress.com Research using SPR has shown that the affinity of FVIIa for TF embedded in a phospholipid bilayer is over 100-fold higher than for TF in a lipid-free environment, highlighting the importance of the cellular membrane context for this interaction. nih.govnih.gov

Table 2: Representative Kinetic Constants for FVIIa-TF Interaction via SPR

TF Presentation k_on_ (M⁻¹s⁻¹) k_off_ (s⁻¹) K_D_ (nM) Source
Soluble TF (Lipid-Free) 0.2 to 4 x 10⁵ 0.5 to 2 x 10⁻³ 2 to 25 nih.gov
TF in Phospholipid Bilayer ~5x faster than soluble Slower than soluble ~0.05 (50 pM) nih.govimrpress.com

Molecular and Genetic Research Strategies

Molecular and genetic research strategies have been instrumental in elucidating the intricate structure-function relationships of Coagulation Factor VIIa (FVIIa) and in the development of novel variants with enhanced therapeutic potential. These approaches allow for precise modifications of the protein at the genetic level, enabling detailed investigation of the roles of specific amino acid residues and domains.

Mutagenesis Studies for Structure-Function Relationships (e.g., V154G Mutant)

Site-directed mutagenesis is a powerful tool to probe the functional significance of individual amino acids in FVIIa. By substituting specific residues, researchers can observe the resulting changes in protein activity, stability, and interactions, thereby mapping critical regions of the molecule.

A notable example is the V154G mutant, where valine at position 154 is replaced by glycine. theadl.com This mutation, identified in FVII-deficient patients, results in a recombinant FVIIa that, despite normal proteolytic cleavage, exhibits markedly reduced activity towards small peptide substrates and undetectable activity towards its natural macromolecular substrate, Factor X. theadl.comnih.gov The V154G FVIIa mutant serves as a model for a zymogen-like form of FVIIa. theadl.comnih.gov The reduced activity is attributed to impaired formation of a critical salt bridge between Ile153 and Asp343, a conformational change that is essential for converting FVIIa from its zymogen-like state to a fully active form. theadl.comnih.gov Studies with the V154G mutant have provided valuable insights into the FVII-Tissue Factor (TF) interaction, suggesting that the region around residue 154 is directly involved in the activation of FVII to FVIIa. theadl.com

Table 1: Characteristics of FVIIa V154G Mutant

Characteristic Finding Reference
Activity Markedly reduced towards peptidyl substrates; undetectable towards macromolecular substrates. theadl.comnih.gov
Structural Impact Impaired salt-bridge formation, resulting in a zymogen-like conformation. theadl.com
Research Utility Models a zymogen-like form of FVIIa to study FVII-TF interactions. theadl.comnih.gov
Clinical Relevance Found in FVII-deficient patients. theadl.com

Protein Engineering and Rational Design of Factor VIIa Variants (e.g., FVIIa(Q), FVIIa(DVQ))

Protein engineering and rational design have been employed to create FVIIa variants with enhanced procoagulant properties. These efforts aim to improve the efficacy of FVIIa as a therapeutic agent, particularly for bleeding episodes in hemophilia patients with inhibitors.

One strategy involves enhancing the affinity of FVIIa for the cell membrane. The FVIIa(Q) variant, which incorporates substitutions of Gln for Pro10 and Glu for Lys32 (VII-Q10E32), demonstrates a significantly higher affinity for membranes. longdom.org This increased membrane binding leads to a much faster auto-activation and a substantial increase in activity in both TF-dependent and TF-independent pathways. longdom.org

Another approach focuses on increasing the intrinsic catalytic activity of FVIIa, independent of its cofactor, Tissue Factor (TF). The FVIIa(DVQ) variant (also known as NN1731), which includes the mutations V158D, E296V, and M298Q, was designed to mimic the more active conformations of other coagulation proteases like thrombin and Factor IXa. ahajournals.organnualreviews.org This variant exhibits dramatically improved TF-independent activity, up to 100-fold faster than the wild-type enzyme. annualreviews.orgnih.gov The FVIIa(DVQ) variant has shown improved hemostatic efficacy in animal models of hemophilia. ashpublications.orgresearchgate.net

Table 2: Engineered Factor VIIa Variants and Their Properties

Variant Mutations Design Rationale Enhanced Property Reference
FVIIa(Q) P10Q, K32E Increase membrane affinity ~20-fold higher membrane binding, faster auto-activation, ~40-fold higher function. longdom.org
FVIIa(DVQ) V158D, E296V, M298Q Increase intrinsic catalytic activity Up to 100-fold increased TF-independent activity. ahajournals.organnualreviews.orgnih.gov

Analysis of Gene Expression and Regulation

A study using a human keratinocyte cell line demonstrated that the binding of FVIIa to TF triggers a significant upregulation of 24 genes within six hours. nih.gov This transcriptional response, which was blocked by antibodies against TF, points to a potential role for the FVIIa-TF complex in processes like wound healing and inflammation. nih.gov The induced genes include those coding for:

Transcription regulators: c-fos, egr-1

Growth factors: amphiregulin, hbEGF

Proinflammatory cytokines: IL-1beta, IL-8

Proteins involved in cell migration: uPAR, collagenases nih.gov

This finding suggests that the FVIIa-TF complex can act as a signaling entity, influencing cellular behavior at the site of injury. nih.gov

In Vitro and Animal Models for Mechanistic Research

In vitro and animal models are indispensable for dissecting the mechanisms of FVIIa action and for the preclinical evaluation of novel FVIIa variants. These models allow for controlled investigation of the complex interactions within the coagulation cascade.

Cell-Based Coagulation Models (e.g., Endothelial Cells, Monocytes, Platelets)

Cell-based models have revolutionized the understanding of hemostasis, shifting the paradigm from the classical "cascade" hypothesis to a model where coagulation occurs on different cell surfaces in distinct, overlapping phases: initiation, amplification, and propagation. researchgate.netscielo.br These models highlight the critical role of cellular components in regulating coagulation.

Monocytes: Monocytes and macrophages can express TF on their surface, particularly when stimulated by inflammatory signals like lipopolysaccharide. ahajournals.org These TF-bearing monocytes can initiate coagulation by binding FVII/FVIIa, leading to the activation of Factor X and subsequent thrombin generation, which in turn promotes platelet-thrombus formation. ahajournals.org

Platelets: Activated platelets provide a critical surface for the propagation phase of coagulation. researchgate.net High doses of recombinant FVIIa (rFVIIa) can bind weakly to activated platelets, independent of TF, and generate sufficient Factor Xa to support a burst of thrombin generation. researchgate.netnih.gov This mechanism is thought to be crucial for the efficacy of rFVIIa in hemophilia, where the intrinsic pathway is deficient. researchgate.netscispace.com

Endothelial Cells: Vascular endothelial cells normally exhibit anticoagulant properties. unesp.br However, under certain conditions, they can be induced to express TF, contributing to the initiation of coagulation. jvsmedicscorner.com

These cell-based models are essential for studying how FVIIa interacts with different cellular players to orchestrate hemostasis and for understanding the pathophysiology of bleeding disorders. ahajournals.orgresearchgate.net

Reconstituted Plasma Systems

Reconstituted plasma systems offer a more defined environment for studying coagulation compared to whole plasma. These systems are prepared by mixing purified coagulation factors, including FVIIa, at physiological concentrations with phospholipids, allowing researchers to investigate the contribution of individual components to the coagulation process. jvsmedicscorner.comacs.org

Studies using reconstituted plasma have been instrumental in demonstrating the TF-independent activity of rFVIIa. jvsmedicscorner.com For example, it has been shown that in the absence of TF, high concentrations of rFVIIa can shorten the lag time before the initiation of coagulation, a finding that helps explain its clinical effectiveness in hemophilia. unesp.br Reconstituted systems where TF is relipidated into phospholipid vesicles have also been used to study the kinetics of FVIIa binding to TF and the influence of different phospholipid compositions on this interaction. acs.org These models provide a valuable platform for characterizing the activity of engineered FVIIa variants and for elucidating the fundamental mechanisms of the extrinsic coagulation pathway. ahajournals.orgjvsmedicscorner.com

Table of Compounds Mentioned

Compound Name
This compound
Factor X
Tissue Factor
Thrombin
Factor IXa
FVIIa(Q)
FVIIa(DVQ)
Interleukin-1 beta (IL-1beta)
Interleukin-8 (IL-8)
uPAR (Urokinase-type plasminogen activator receptor)
Collagenase

Organ Perfusion Models (e.g., Umbilical Vein Model)dtic.mil

Organ perfusion models provide a sophisticated ex vivo system that bridges the gap between simplified cell culture assays and complex in vivo animal studies. These models maintain the three-dimensional architecture and cellular heterogeneity of a blood vessel, offering a more physiologically relevant environment to study the dynamics of coagulation. Among these, the human umbilical vein model is a well-established tool for investigating the activity of the this compound (FVIIa)-Tissue Factor (TF) complex.

In a typical umbilical vein model, segments of washed human umbilical veins are utilized. nih.gov The vessel wall itself provides the necessary Tissue Factor, which becomes accessible to components introduced into the vein's lumen. nih.gov Researchers can then fill the vein segment with a reaction mixture containing purified Human FVIIa, calcium ions, and specific substrates, such as radiolabeled Factor IX (FIX) or Factor X (FX). nih.gov The activation of these substrates is measured over time by quantifying the release of their respective activation peptides, providing a direct assessment of the FVIIa-TF complex's catalytic activity. nih.gov

Initial studies using this model were designed to examine TF expression on the venous endothelium. nih.gov However, histological analysis revealed that the preparation process, involving washing and mixing, often disrupts the endothelial layer. nih.gov Consequently, the primary source of TF activity in this model was identified not as the endothelium, but as the underlying mucoid connective tissue of Wharton's jelly, which becomes exposed. nih.gov

A significant finding from the umbilical vein model is the comparable activation rates of FIX and FX by the FVIIa-TF complex. nih.gov This observation contrasts with studies using cultured cells or TF in suspension, where FX is typically activated much more rapidly than FIX. nih.gov This suggests that the constitution of the extracellular matrix, where the FVIIa-TF complex is formed, critically influences its substrate specificity. nih.gov These results underscore the importance of the tissue microenvironment in modulating coagulation processes and highlight that findings from simplified in vitro systems may not fully translate to the more complex setting of a vessel wall. nih.gov

Data Table: Comparative Activation of Factor IX and Factor X in the Umbilical Vein Model

Substrate (at 88 nmol/L)Mean Activation Rate (nmol/L/h)Standard Deviation
Factor IX18.8± 3.6
Factor X17.8± 2.9

This table presents data from paired vein segments showing equivalent activation rates for Factor IX and Factor X by the Factor VIIa-Tissue Factor complex within the umbilical vein model, as described in research findings. nih.gov

Comparative Animal Models for Interspecies Differences in Coagulation Factor VIIa-Tissue Factor Interactionnih.gov

The use of animal models is indispensable for preclinical research; however, significant interspecies differences in the interaction between this compound and animal Tissue Factor necessitate careful selection of models and cautious interpretation of results. imrpress.comresearchgate.net The binding affinity and subsequent catalytic activity of the FVIIa-TF complex are highly species-specific, which can profoundly impact the outcomes of studies investigating the efficacy of Human FVIIa. imrpress.commdpi.com

Research has focused on characterizing these cross-species compatibilities using TF and FVIIa from various species, including rabbit, pig, mouse, dog, and cattle. researchgate.netmdpi.com These comparative studies have revealed critical differences at the molecular level. For instance, Human FVIIa exhibits markedly reduced activity when complexed with porcine TF (thromboplastin). nih.govimrpress.com Similarly, the interaction between Human FVIIa and mouse TF is exceptionally poor; one study reported that the binding affinity was three orders of magnitude weaker than the homologous human-human interaction, while another failed to detect a binding signal at all. mdpi.com In stark contrast, Human FVIIa binds efficiently to canine TF, with a dissociation constant (KD) of approximately 3 nM, indicating a much higher degree of compatibility. mdpi.com

These incompatibilities have direct consequences for preclinical trauma and hemostasis models. Studies using swine have shown that both rabbit and human thromboplastin (B12709170) induce coagulation more efficiently in human plasma than in swine plasma. nih.govimrpress.com This means that when Human recombinant FVIIa is administered in a pig model, the observed changes in coagulation parameters may not accurately predict the hemostatic effect in humans. imrpress.com The species-specific nature of this interaction is a critical consideration for translating findings from animal models to clinical applications. researchgate.net

Data Table: Interspecies Compatibility of Human Factor VIIa with Tissue Factor from Various Animal Models

Human Factor VIIa Interaction with:Binding/Activity ProfileImplication for ResearchSource
Murine (Mouse) Tissue Factor Very low affinity; binding may be undetectable or ~1000-fold weaker than human-human interaction.Mouse models are generally unsuitable for studying the direct efficacy of Human FVIIa due to poor complex formation. mdpi.com
Porcine (Pig) Tissue Factor Reduced activity compared to interaction with human TF.Data from porcine models on Human FVIIa must be interpreted with caution, as efficacy may be underestimated. nih.govimrpress.com
Canine (Dog) Tissue Factor High affinity binding (KD ≈ 3 nM).The dog model shows good compatibility, making it a more suitable non-primate model for certain FVIIa studies. mdpi.com
Rabbit Tissue Factor Rabbit TF is effective with human plasma.Rabbit models are frequently used, but species differences still exist. imrpress.comresearchgate.net

Future Research Directions and Emerging Concepts

Elucidating the Role of Extracellular Vesicles in Factor VIIa-Mediated Hemostasis

Recent research has shed light on the significant role of extracellular vesicles (EVs) in the hemostatic activity of Coagulation Factor VIIa (FVIIa). Studies have shown that FVIIa can induce the release of EVs from endothelial cells. researchgate.net This process is dependent on the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1) signaling. researchgate.net Interestingly, while activated protein C (APC) is found in significant amounts on EVs it releases, very little FVIIa is associated with the EVs it triggers. researchgate.net

These FVIIa-induced endothelial EVs (EEVs) are believed to contribute to hemostasis and may also confer anti-inflammatory and vascular protective effects. researchgate.netnih.gov One proposed mechanism for this is the transfer of microRNA 10a (miR10a) from the EEVs to recipient cells. researchgate.net The procoagulant nature of EVs is further enhanced by the presence of phosphatidylserine (B164497) on their surface, which provides a platform for the assembly of coagulation factor complexes. nih.govmdpi.com Additionally, tissue factor (TF) present on EVs can interact with FVIIa to initiate the coagulation cascade. nih.govmdpi.com While some EVs have procoagulant properties, others, particularly those derived from endothelial cells, can exhibit anticoagulant activity by expressing tissue factor pathway inhibitor (TFPI), which inactivates the FVIIa/TF complex and Factor Xa. frontiersin.org

Further research is needed to fully understand the complex interplay between FVIIa, EVs, and the regulation of hemostasis. This includes clarifying the precise mechanisms by which FVIIa-induced EVs contribute to clot formation and their potential therapeutic applications in bleeding disorders.

Comprehensive Understanding of Factor VIIa Variants and Their Enhanced Potency

Significant research efforts have been directed towards developing Factor VIIa variants with enhanced procoagulant activity. The goal is to create more effective treatments for bleeding disorders, particularly for hemophilia patients who have developed inhibitors to standard replacement therapies. nih.govpnas.org

Scientists have successfully designed FVIIa mutants with dramatically improved intrinsic activity, in some cases up to 100-fold higher than the wild-type enzyme. nih.govnih.gov These variants often exhibit increased rates of Factor X activation, even in the absence of Tissue Factor (TF). nih.govnih.gov One such analog, with mutations V158D/E296V/M298Q (NN1731), has demonstrated increased procoagulant activity in both laboratory and animal models. ahajournals.org

Another innovative approach involves engineering a covalent complex between an allosterically silent FVIIa variant and soluble TF. pnas.org This design creates a membrane-triggered activity switch, resulting in a two to three orders-of-magnitude increase in activity when exposed to a procoagulant membrane. pnas.org In a mouse model of hemophilia A, this engineered complex normalized hemostasis at a significantly lower dose compared to standard FVIIa. pnas.org

These advancements in creating super-active FVIIa variants hold great promise for improving the management of bleeding episodes. nih.govpnas.org Continued research in this area is focused on further optimizing the potency and safety of these bioengineered molecules.

Developing Novel Research Tools and Methodologies for Factor VIIa Studies

Advancing our understanding of Factor VIIa (FVIIa) necessitates the development of innovative research tools and methodologies. A key area of focus has been the creation of more sophisticated in vitro models that can accurately mimic the complex environment of in vivo coagulation.

One such advancement is the cell-based model of coagulation. ashpublications.org This system incorporates tissue factor-bearing cells, unactivated platelets, and all relevant plasma procoagulants and inhibitors, allowing for a more holistic view of FVIIa's mechanism of action. ashpublications.org This model has been instrumental in demonstrating how increasing doses of FVIIa lead to a burst of thrombin generation on the surface of activated platelets. ashpublications.org

In addition to cellular models, researchers are exploring novel analytical techniques. Fragment-based screening, for instance, has been employed to identify new, structurally diverse, and neutral P1 groups for FVIIa inhibitors. researchgate.net This approach has led to the design of potent inhibitors with improved pharmacokinetic properties. researchgate.net Furthermore, techniques like thromboelastography, thrombin generation assays, and platelet contractile force measurements are being evaluated as potential methods for monitoring FVIIa therapy. ashpublications.org The development of nanoscale phospholipid bilayers (Nanodiscs) combined with solid-state NMR, crystallography, and computational studies is also providing deeper insights into how membrane composition influences the activity of the FVIIa/tissue factor complex. nih.gov

These evolving methodologies are crucial for dissecting the intricate mechanisms of FVIIa function and for the rational design of new therapeutic agents.

Investigation of Factor VIIa's Non-Hemostatic Functions and Cellular Signaling (beyond PAR1/2)

Beyond its critical role in hemostasis, Factor VIIa (FVIIa) is increasingly recognized for its non-hemostatic functions, primarily mediated through cellular signaling pathways. While the activation of Protease-Activated Receptors 1 and 2 (PAR1 and PAR2) by the FVIIa/Tissue Factor (TF) complex is a well-established signaling mechanism, emerging research is exploring pathways beyond these receptors. nih.govahajournals.org

Recent studies have shown that FVIIa can bind to the endothelial protein C receptor (EPCR), leading to PAR1-mediated biased signaling. researchgate.net This interaction is implicated in the release of extracellular vesicles from endothelial cells and may contribute to the anti-inflammatory and barrier-protective effects of FVIIa. researchgate.netnih.gov In fact, FVIIa's binding to EPCR can modulate the anticoagulant pathway of protein C/activated protein C. nih.gov

Furthermore, there is evidence that the FVIIa/TF complex can influence cellular processes such as angiogenesis, inflammation, and tumor metastasis through signaling. nih.govhaematologica.org For instance, alternatively spliced TF (asTF), which has low procoagulant activity, can stimulate angiogenesis by directly interacting with endothelial cell β1 integrins, a process independent of PAR activation. nih.gov This interaction activates the PI3K/Akt/NFkB signaling pathway. nih.gov The FVIIa/TF complex has also been linked to the transactivation of the transmembrane serine protease matriptase, which may connect the coagulation cascade to epithelial defense and repair. amegroups.org

These findings highlight the pleiotropic effects of FVIIa and underscore the need for further investigation into its non-hemostatic roles and the intricate signaling networks it governs, extending beyond the classical PAR1/2 pathways.

Exploration of Factor VIIa's Involvement in Disease Pathogenesis (Mechanistic Research)

The involvement of Coagulation Factor VIIa (FVIIa) extends beyond its physiological role in hemostasis, with growing evidence implicating it in the pathogenesis of various diseases. Mechanistic research is uncovering how the FVIIa/Tissue Factor (TF) complex contributes to conditions such as thrombosis, inflammation, cancer, and sepsis. nih.govamegroups.org

In the context of cardiovascular disease, elevated levels of the FVIIa-antithrombin (FVIIa-AT) complex, an indirect marker of TF-FVIIa interaction, have been associated with increased cardiovascular mortality. haematologica.orgmdpi.com This suggests that overactivation of the TF pathway may play a detrimental role in these conditions. mdpi.com The TF/FVIIa complex is also believed to mediate non-hemostatic functions in processes like angiogenesis, atherosclerosis, and cardiac remodeling by activating cellular signaling pathways. haematologica.org

In cancer, TF expression by tumor cells can promote tumor growth, metastasis, and angiogenesis through FVIIa-dependent signaling. amegroups.orgthieme-connect.com The TF-FVIIa complex can activate PAR2, which in turn regulates gene expression, cell proliferation, and motility. thieme-connect.com

Furthermore, in inflammatory conditions like sepsis, the TF/FVIIa complex is a key player. amegroups.org In a mouse model of antiphospholipid syndrome, the TF/FVIIa/PAR2 signaling axis was shown to mediate neutrophil activation and fetal death. jci.org This highlights the intricate link between coagulation and inflammation, where FVIIa acts as a crucial molecular bridge.

Future research in this area will likely focus on further dissecting the specific molecular mechanisms by which FVIIa contributes to these disease states, which could pave the way for novel therapeutic strategies targeting the FVIIa/TF pathway.

Potential for Rational Design of Modulators of Coagulation Factor VIIa Activity (e.g., novel anticoagulants or procoagulants for research applications)

The detailed understanding of the structure and function of Coagulation Factor VIIa (FVIIa) has opened avenues for the rational design of molecules that can modulate its activity. This includes the development of both novel anticoagulants for research and potentially therapeutic purposes, as well as procoagulant variants with enhanced hemostatic potential.

The design of FVIIa inhibitors is an active area of research. For instance, fragment-based screening has been successfully used to identify novel, neutral P1 groups for FVIIa inhibitors, moving away from cationic groups that often have poor pharmacokinetic properties. researchgate.net This has led to the creation of potent inhibitors with improved permeability. researchgate.net Such inhibitors are valuable tools for studying the roles of FVIIa in various physiological and pathological processes.

Conversely, significant progress has been made in engineering procoagulant FVIIa variants. By making specific amino acid substitutions, researchers have created FVIIa analogs with substantially increased intrinsic activity. nih.govnih.gov These "super-active" variants can activate Factor X much more efficiently, even without Tissue Factor (TF). nih.govnih.gov Another innovative strategy involves creating a covalent complex of an allosterically silent FVIIa variant with soluble TF, which acts as a potent, membrane-triggered procoagulant. pnas.org These engineered procoagulants have shown promise in preclinical models of hemophilia and could lead to more effective treatments for bleeding disorders. nih.govpnas.org

The continued exploration of FVIIa's structure-activity relationships will undoubtedly lead to the development of a wider range of sophisticated modulators, providing valuable research tools and potentially new therapeutic options.

Q & A

Q. What are the primary structural domains of human Factor VIIa (FVIIa) critical for its role in coagulation initiation?

FVIIa comprises a γ-carboxyglutamic acid (Gla) domain, two epidermal growth factor (EGF)-like domains, and a serine protease (SP) domain. The Gla domain mediates membrane binding, while the SP domain contains the catalytic triad (His193, Asp242, Ser344) essential for proteolytic activity. Structural studies (e.g., 1QFK) reveal that the EGF2 domain interacts with tissue factor (TF), stabilizing the FVIIa-TF complex . Methodologically, domain-specific mutagenesis combined with surface plasmon resonance (SPR) or X-ray crystallography can identify functional residues .

Q. How is FVIIa activity assayed in experimental settings, and what controls ensure assay validity?

FVIIa activity is commonly measured using chromogenic substrates (e.g., S-2288) or thrombin generation assays. Controls include:

  • Negative controls : Heat-inactivated FVIIa or FVIIa incubated with active-site inhibitors (e.g., D-Phe-Phe-Arg methyl ketone) .
  • Positive controls : Recombinant FVIIa-TF complex to confirm maximal catalytic efficiency. Assay validity requires monitoring calcium dependency (critical for Gla domain function) and verifying TF absence in "free FVIIa" experiments .

Q. What animal models are validated for studying FVIIa-TF interactions, and how do they compare to human systems?

Zebrafish models demonstrate conserved extrinsic coagulation pathways. Immunodepletion of zebrafish FVII inhibits thromboplastin-triggered thrombin generation, mirroring human mechanisms. However, structural disparities in the EGF2 and SP domains (e.g., amino acid substitutions at TF-binding interfaces) necessitate homology modeling to extrapolate findings to humans .

Advanced Research Questions

Q. How does tissue factor (TF) binding induce conformational changes in FVIIa, and what experimental approaches resolve these dynamics?

TF binding stabilizes FVIIa’s active conformation by repositioning residues 307–312 in the SP domain, enhancing substrate recognition. Comparative X-ray crystallography of free FVIIa (1QFK) and TF-bound FVIIa (1DAN) reveals distortion of the α-helix near the cofactor interface . Advanced techniques include hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility changes and molecular dynamics simulations to model TF-induced allostery .

Q. How can conflicting data on FVIIa’s basal activity (without TF) be reconciled in mechanistic studies?

Discrepancies arise from assay conditions (e.g., phospholipid surface purity, calcium concentrations). To resolve contradictions:

  • Standardize lipid composition : Use synthetic phospholipid vesicles (20% phosphatidylserine, 60% phosphatidylcholine) to mimic in vivo membranes.
  • Quantify trace TF contamination : Employ ELISA or immunoblotting to ensure TF-free preparations. Studies show that "free" FVIIa retains <1% activity of the FVIIa-TF complex under stringent conditions .

Q. What strategies identify species-specific residues in FVIIa-TF interactions, and how are they validated?

Sequence alignment of FVIIa across species (e.g., human vs. zebrafish) highlights divergent residues in the EGF2-SP interface. Site-directed mutagenesis (e.g., substituting human Arg290 with zebrafish Gln) followed by functional assays (e.g., TF-dependent substrate cleavage) validates residue contributions. Crystallographic analysis of chimeric FVIIa-TF complexes (e.g., 1DAN) further confirms steric or electrostatic effects .

Q. How do post-translational modifications (PTMs) influence FVIIa stability and function in vitro?

γ-carboxylation of Gla domain glutamates is critical for membrane binding. Incomplete carboxylation (e.g., due to vitamin K deficiency) reduces activity by >90%. Methodologically, reverse-phase HPLC quantifies carboxylation efficiency, while MALDI-TOF MS detects atypical PTMs (e.g., oxidation of Met306) that alter protease stability .

Methodological Best Practices

  • Structural Studies : Prioritize high-resolution (<3.0 Å) crystallography or cryo-EM to resolve flexible regions (e.g., Gla domain orientation) .
  • Data Reproducibility : Report phospholipid composition, calcium concentrations, and TF source (recombinant vs. placental) to enable cross-study comparisons .
  • Ethical Compliance : For animal studies, adhere to ICH guidelines for coagulation factor pharmacology (Section A.3.4–A.3.5) .

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